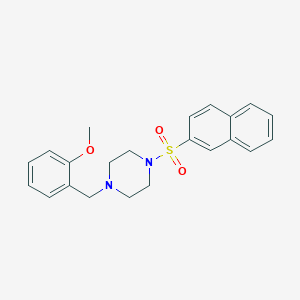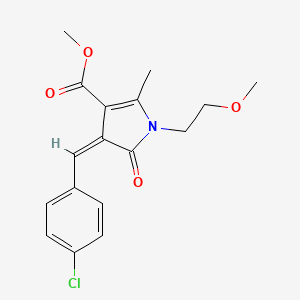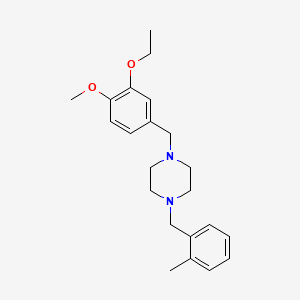![molecular formula C16H12N2O5 B11637896 3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11637896.png)
3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-HYDROXY-3-[2-(4-NITROPHENYL)-2-OXOETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-3-[2-(4-NITROPHENYL)-2-OXOETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzaldehyde with indole-2,3-dione under basic conditions, followed by reduction and cyclization steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-HYDROXY-3-[2-(4-NITROPHENYL)-2-OXOETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group to an amino group is a common transformation.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions include various substituted indoles, amino derivatives, and quinones, which have significant applications in pharmaceuticals and materials science .
Wissenschaftliche Forschungsanwendungen
3-HYDROXY-3-[2-(4-NITROPHENYL)-2-OXOETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and advanced materials.
Wirkmechanismus
The mechanism of action of 3-HYDROXY-3-[2-(4-NITROPHENYL)-2-OXOETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or proteases, leading to altered cellular signaling pathways. The nitro group can undergo bioreduction, generating reactive intermediates that interact with cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-HYDROXY-2-ARYL ACRYLATE: Shares similar structural features but differs in the aryl group and its position.
4-HYDROXY-3-NITROPHENYLACETIC ACID: Similar nitro and hydroxy functional groups but lacks the indole core.
3-HYDROXY-4-NITROBENZALDEHYDE: Contains similar functional groups but differs in the overall structure.
Uniqueness
3-HYDROXY-3-[2-(4-NITROPHENYL)-2-OXOETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its combination of the indole core with a nitrophenyl group, providing a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying complex biochemical interactions .
Eigenschaften
Molekularformel |
C16H12N2O5 |
|---|---|
Molekulargewicht |
312.28 g/mol |
IUPAC-Name |
3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1H-indol-2-one |
InChI |
InChI=1S/C16H12N2O5/c19-14(10-5-7-11(8-6-10)18(22)23)9-16(21)12-3-1-2-4-13(12)17-15(16)20/h1-8,21H,9H2,(H,17,20) |
InChI-Schlüssel |
CQUGTZJEJQVMRF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)(CC(=O)C3=CC=C(C=C3)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-chlorophenyl)-2-{[3-cyano-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B11637819.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11637820.png)
![6-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B11637833.png)

![14-butylsulfanyl-13-methyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one](/img/structure/B11637844.png)

![(5E)-1-(2,3-dimethylphenyl)-5-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11637853.png)
![(5Z)-1-(furan-2-ylmethyl)-5-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11637857.png)

![1-[(4-Nitrophenyl)sulfonyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B11637874.png)
![ethyl 5-methoxy-3-{[N-(1,3-thiazol-2-yl)glycyl]amino}-1H-indole-2-carboxylate](/img/structure/B11637879.png)
![4,6-dimethyl-2-oxo-1-{[(1E)-thien-2-ylmethylene]amino}-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11637882.png)


